2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Übersicht

Beschreibung

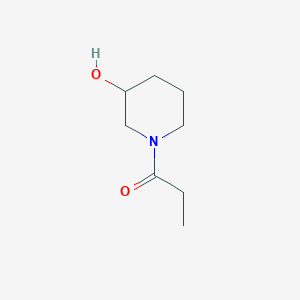

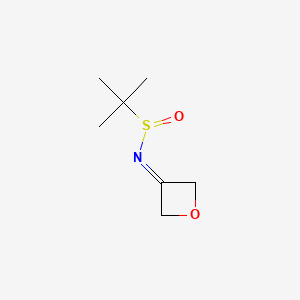

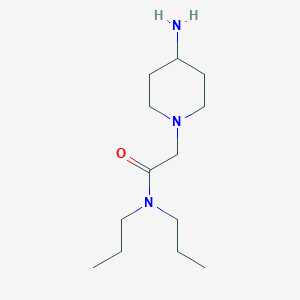

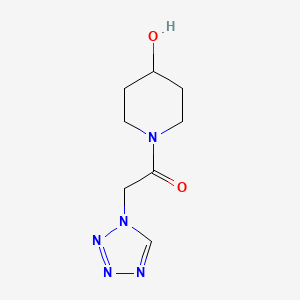

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methyl-2-propanesulfinamide and 3-oxetanone in the presence of titanium tetraisopropoxide . The reaction is carried out in tetrahydrofuran at 60°C for 18 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4,8H,5H2,1-3H3 . The SMILES notation is CC©©S(=O)N=C1COC1 .Physical and Chemical Properties Analysis

This compound appears as a yellow, low melting point solid . It is soluble in water . The compound is hygroscopic and should be stored in a cool, ventilated place .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. For example, Truong, Ménard, and Dion (2007) described its use in the diastereoselective 1,2-addition of aryllithium reagents to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Stereoselective Synthesis of Oxetanes

Christlieb et al. (2001) explored a Mitsunobu-style procedure for the cyclization of 1,3-diols, using this compound derivatives, resulting in the synthesis of oxetanes (Christlieb et al., 2001).

Synthesis of Diaminooxetane Derivatives

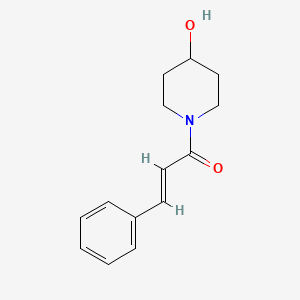

Ugale and Gholap (2017) demonstrated the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives. These derivatives are considered important for future drug discovery, particularly as bioisosteric to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).

[3+2] Cycloaddition in Synthesis

Ye et al. (2014) used this compound in a [3+2] cycloaddition with arynes. This process facilitated the stereoselective synthesis of cyclic sulfoximines (Ye et al., 2014).

Catalytic Decomposition

Matsuyama, Minato, and Kobayashi (1973) discussed the catalytic decomposition of stable sulfur ylids, including compounds structurally related to this compound, forming methyl sulfide and olefins (Matsuyama, Minato, & Kobayashi, 1973).

Hydrolysis Studies

Kim and Lee (1997) conducted theoretical studies on the acid-catalyzed hydrolysis of sulfinamide, which is relevant for understanding the reactivity and stability of compounds like this compound (Kim & Lee, 1997).

Safety and Hazards

The compound is labeled with the signal word "Warning" . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in organic synthesis, which suggests its involvement in enzyme-catalyzed reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. The compound can influence metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites . This can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water also aids in its distribution within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function are closely linked to its localization, as it interacts with biomolecules within these compartments.

Eigenschaften

IUPAC Name |

2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUZMNXQGKBLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676706 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158098-73-7 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)